5-Amino-3-[ethyl(methyl)amino]-1-methyl-1H-pyrazole-4-carbonitrile
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Overview
Description
5-Amino-3-[ethyl(methyl)amino]-1-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-[ethyl(methyl)amino]-1-methyl-1H-pyrazole-4-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of hydrazones with nitriles in the presence of a base. The reaction conditions often require heating and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-[ethyl(methyl)amino]-1-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted pyrazoles.
Scientific Research Applications
5-Amino-3-[ethyl(methyl)amino]-1-methyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Amino-3-[ethyl(methyl)amino]-1-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of kinase enzymes, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile
- 3-Amino-5-methylpyrazole
- 5-Amino-1H-pyrazolo[4,3-b]pyridine
Uniqueness
5-Amino-3-[ethyl(methyl)amino]-1-methyl-1H-pyrazole-4-carbonitrile stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its ethyl(methyl)amino group enhances its solubility and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C8H13N5 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
5-amino-3-[ethyl(methyl)amino]-1-methylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C8H13N5/c1-4-12(2)8-6(5-9)7(10)13(3)11-8/h4,10H2,1-3H3 |
InChI Key |
OISBSMDBLZZMSY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=NN(C(=C1C#N)N)C |
Origin of Product |
United States |
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